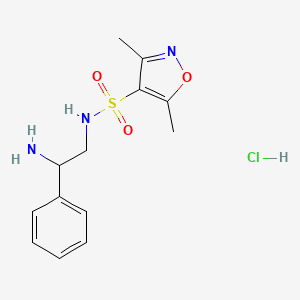
N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a sulfonamide group (-SO2NH2), which is commonly found in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring and the sulfonamide group. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of oxazoles and sulfonamides. For example, oxazoles can participate in various reactions such as nucleophilic substitution, reduction, and metal-catalyzed cross-coupling reactions . Sulfonamides can undergo reactions such as hydrolysis, acylation, and displacement by nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group and the heterocyclic oxazole ring could impact the compound’s solubility, boiling point, and melting point .科学的研究の応用
Synthesis and Chemical Properties
Sulfonamide-derived compounds, including those with oxazole rings, are synthesized for their unique chemical properties and potential applications in developing new materials or drugs. For example, sulfonamide compounds with heterocyclic structures have been synthesized and characterized for their potential use in various biological activities, including antibacterial and antifungal properties (Chohan & Shad, 2011). Additionally, the exploration of sulfonamide derivatives for corrosion inhibition in acidic environments highlights the versatility of these compounds in industrial applications (Arshadi, Hosseini, & Ghorbani, 2002).
Pharmacological Applications
Sulfonamide compounds play a significant role in medicinal chemistry, particularly as enzyme inhibitors and receptor antagonists. For instance, biphenylsulfonamide derivatives have been identified as potent endothelin-A (ET_A) receptor antagonists, highlighting their potential in treating cardiovascular diseases (Murugesan et al., 2000). The development of these compounds involves intricate structure-activity relationship studies to optimize their efficacy and pharmacokinetic properties.
Biological Activities
Research into sulfonamide compounds extends into their biological activities, including their role as antimicrobial agents. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial effectiveness, revealing high activities against various bacterial strains (Azab, Youssef, & El-Bordany, 2013). This demonstrates the potential of sulfonamide derivatives in addressing antibiotic resistance and developing new antimicrobial therapies.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S.ClH/c1-9-13(10(2)19-16-9)20(17,18)15-8-12(14)11-6-4-3-5-7-11;/h3-7,12,15H,8,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOGKEHLZHJOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)
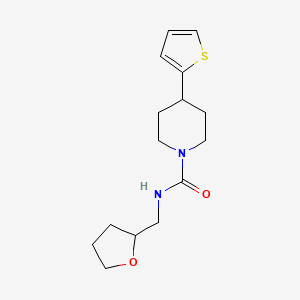

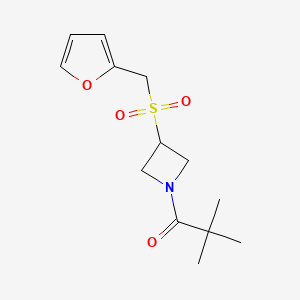
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-cyclopentylacetamide](/img/structure/B2838189.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)
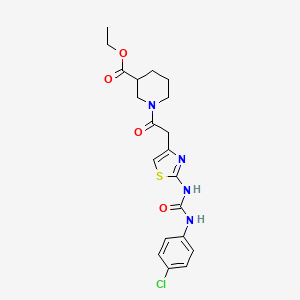

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)
![7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2838199.png)
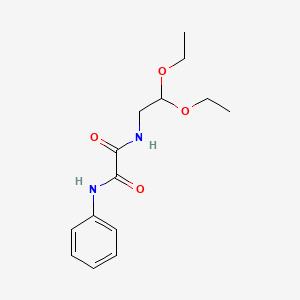

![2-(benzylsulfanyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2838204.png)
